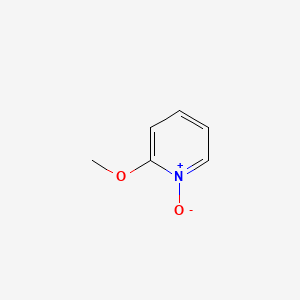

Pyridine, 2-methoxy-, 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWWLAGHUMTSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174847 | |

| Record name | Pyridine, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20773-98-2 | |

| Record name | NSC170821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine, 2 Methoxy , 1 Oxide and Its Analogs

Direct N-Oxidation Routes

The most straightforward and widely employed strategy for the synthesis of Pyridine (B92270), 2-methoxy-, 1-oxide and its analogs is the direct oxidation of the nitrogen atom in the corresponding pyridine ring. This approach is valued for its directness, though the choice of oxidant and reaction conditions is critical to ensure high yields and selectivity.

Peracid-Mediated Oxidation Protocols

Peroxy acids (peracids) are classic and highly effective reagents for the N-oxidation of pyridines. arkat-usa.orgresearchgate.net Their efficacy stems from the electrophilic nature of the peroxy oxygen, which readily transfers to the nucleophilic pyridine nitrogen.

Commonly used peracids include:

m-Chloroperoxybenzoic acid (m-CPBA): A widely used, commercially available, and reliable oxidant for converting pyridines to their N-oxides under mild conditions. arkat-usa.orgacs.orgacs.orgresearchgate.net

Peroxybenzoic acid: Historically significant as the oxidant used in the first reported synthesis of pyridine N-oxide. wikipedia.org

Peracetic acid: A powerful and frequently used oxidant, often generated in situ by reacting hydrogen peroxide with acetic acid. wikipedia.orgbme.husmolecule.com This method is noted for providing superior yields compared to other peroxy acids in many cases and has been adapted for large-scale industrial production. smolecule.com

Caro's acid (peroxymonosulfuric acid, H₂SO₅): Another strong oxidizing agent utilized for N-oxidation. arkat-usa.orgacs.org

Monoperoxyphthalic acid: This reagent is also employed for the N-oxidation of pyridines. acs.org

The general mechanism involves the direct transfer of an oxygen atom from the peracid to the nitrogen of the pyridine ring. smolecule.com These reactions are typically performed in various organic solvents, and the choice of peracid can be tailored to the specific substrate and desired reaction kinetics.

Table 1: Comparison of Common Peracid Oxidants for Pyridine N-Oxidation

| Oxidant | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| m-CPBA | Dichloromethane (DCM) or Chloroform (CHCl₃), room temp. | High reactivity, good yields, mild conditions. arkat-usa.orgacs.org | Can be shock-sensitive, generates m-chlorobenzoic acid as a byproduct. |

| Peracetic Acid | Acetic acid, often with heating (e.g., 70°C). smolecule.com | High yields, cost-effective, suitable for scale-up. smolecule.com | Requires careful temperature control, can be corrosive. |

| Peroxybenzoic Acid | Organic solvents. | Historically significant, effective. wikipedia.org | Less commonly used now compared to m-CPBA. |

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water, making it an environmentally benign choice. acs.orgthieme-connect.com However, its reaction with pyridines is often slow and requires activation, typically through the use of acids or metal catalysts.

Key H₂O₂-based systems include:

H₂O₂ in Acetic Acid: This is one of the most common and eco-friendly methods for preparing pyridine N-oxides. arkat-usa.orgbme.huvulcanchem.com The reaction proceeds via the in situ formation of peracetic acid. A patent for the synthesis of 2-methoxypyridine-N-oxide using this method notes potential drawbacks such as high solvent consumption and complex workup procedures in batch processes. google.com

Urea-Hydrogen Peroxide (UHP): This stable, solid adduct of urea (B33335) and H₂O₂ serves as a safe and easy-to-handle source of hydrogen peroxide. organic-chemistry.org It is effective for the oxidation of various nitrogen heterocycles. organic-chemistry.org A specific synthetic method for 2-methoxypyridine-N-oxide using UHP in the presence of an anhydride (B1165640) has been patented. google.com

H₂O₂ with Methyltrioxorhenium (MeReO₃ or MTO): The use of MTO as a catalyst allows for efficient N-oxidation with H₂O₂ under mild conditions. arkat-usa.orgresearchgate.net This system is particularly effective for 3- and 4-substituted pyridines, which can be oxidized in high yields using very low catalyst loadings. arkat-usa.org

H₂O₂ with other Catalysts: Sodium percarbonate, in the presence of rhenium-based catalysts, is an efficient system for oxidizing tertiary nitrogen compounds. organic-chemistry.org Titanium silicalite (TS-1) has emerged as a robust heterogeneous catalyst, especially in flow chemistry applications. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Table 2: Overview of Hydrogen Peroxide-Based Oxidation Systems | System | Typical Conditions | Key Features | | :--- | :--- | :--- | | H₂O₂ / Acetic Acid | Acetic acid, reflux. researchgate.net | Eco-friendly (water byproduct), cost-effective. bme.hu | Can require harsh conditions and extensive workup. google.com | | Urea-Hydrogen Peroxide (UHP) | Organic solvent, often with an anhydride. google.com | Solid, stable, and safe oxidant. organic-chemistry.org | Stoichiometric use of urea. | | H₂O₂ / MeReO₃ (MTO) | Dichloromethane, room temp. researchgate.net | Highly efficient catalysis, mild conditions. arkat-usa.org | Rhenium is an expensive metal. | | H₂O₂ / TS-1 Catalyst | Methanol, often in a flow reactor. organic-chemistry.orgorganic-chemistry.org | Heterogeneous, recyclable catalyst; high efficiency. organic-chemistry.org | Primarily used in specialized flow setups. |

Regioselective and Chemo-selective Oxidation Strategies

When a pyridine ring contains other oxidizable functional groups or multiple nitrogen atoms, achieving selective N-oxidation of the pyridine nitrogen is crucial. The electronic properties of substituents on the pyridine ring play a significant role in the ease of oxidation.

Electronic Effects: Pyridines bearing electron-donating groups are more readily oxidized than those with electron-withdrawing groups. arkat-usa.org For example, pyridines with alkyl substituents typically show higher conversion to the N-oxide compared to those with a chlorine substituent. arkat-usa.org

Steric Effects: The steric environment around the nitrogen atom can influence the rate of oxidation.

Chemoselectivity: In molecules with multiple nitrogen sites, such as N-acylanabasine, oxidation can be directed selectively to the more nucleophilic pyridine nitrogen over the less reactive amide nitrogen using reagents like m-CPBA. researchgate.net

Regioselectivity of Subsequent Reactions: The N-oxide functional group is a powerful directing group for subsequent functionalization of the pyridine ring. It activates the C2 and C4 positions for nucleophilic attack and the C3 and C5 positions for deprotonation, enabling highly regioselective derivatization. mdpi.comresearchgate.net

Synthesis via Ring Transformation and Cycloaddition Reactions

Beyond direct oxidation, pyridine N-oxides can be constructed through more complex synthetic routes involving the formation of the heterocyclic ring itself.

Ring Transformation: The transformation of other heterocyclic systems, such as isoxazoles, can be a viable pathway to pyridine N-oxides. arkat-usa.orgumich.edu Another advanced method involves the Rh(III)-catalyzed annulation between an oxime and an α-diazo-β-keto ester, which provides modular access to multi-substituted isoquinoline (B145761) and pyridine N-oxides. thieme-connect.de

Cycloaddition Reactions: Cycloaddition reactions represent a powerful tool in modern organic synthesis. A gold-catalyzed [3+3] cycloaddition between a nitrosobenzene (B162901) and a β,γ-unsaturated α-diazo ester has been developed to construct quinoline (B57606) N-oxides, showcasing a sophisticated approach to forming the N-oxide ring system. thieme-connect.de 1,3-dipolar cycloaddition reactions are also fundamental to the chemistry of pyridine N-oxides, serving both as a synthetic route and as a pathway for further functionalization. arkat-usa.orgresearchgate.net

Integration of Flow Chemistry and Microreactor Technology in N-Oxide Synthesis

The inherent safety risks associated with highly exothermic oxidation reactions and the use of potentially unstable reagents like concentrated hydrogen peroxide and peracids have driven the adoption of continuous flow chemistry and microreactor technology. bme.huthieme-connect.com

Enhanced Safety: Microreactors offer a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. bme.hu This drastically mitigates the risk of thermal runaways, which can occur in large-scale batch reactions involving H₂O₂ decomposition. thieme-connect.com

Increased Efficiency: Continuous flow processes can lead to significantly shorter reaction times and higher yields compared to traditional batch methods. organic-chemistry.org A notable example is the use of a packed-bed microreactor containing a titanium silicalite (TS-1) catalyst with H₂O₂ as the oxidant. organic-chemistry.orgorganic-chemistry.org This system has demonstrated high efficiency and stability, capable of operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net

Greener Chemistry: Flow chemistry often reduces solvent usage and waste generation, aligning with the principles of green chemistry. The ability to use heterogeneous catalysts like TS-1 simplifies product purification, as the catalyst is contained within the reactor. thieme-connect.comorganic-chemistry.org

Table 3: Comparison of Batch vs. Flow Chemistry for Pyridine N-Oxidation

| Parameter | Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|

| Safety | Higher risk of thermal runaway, especially on a large scale. thieme-connect.com | Excellent heat transfer minimizes safety risks. bme.hubme.hu |

| Efficiency | Longer reaction times, potentially lower yields. organic-chemistry.org | Shorter residence times, often higher yields and purity. organic-chemistry.org |

| Scalability | Scale-up can be problematic and non-linear. bme.hu | More straightforward and predictable scale-up. organic-chemistry.org |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temp, pressure, time). organic-chemistry.org |

| Catalyst Handling | Separation of homogeneous catalysts can be difficult. | Ideal for packed-bed heterogeneous catalysts, simplifying workup. thieme-connect.com |

Derivatization and Functionalization from Pyridine Precursors

The synthesis of specifically substituted pyridine N-oxides, such as Pyridine, 2-methoxy-, 1-oxide, begins with an appropriately substituted pyridine precursor. The N-oxidation step is then performed on this functionalized molecule.

The most common route to this compound is the direct oxidation of the commercially available precursor, 2-methoxypyridine (B126380). vulcanchem.comgoogle.com The choice of oxidation method (as described in section 2.1) depends on the desired scale, cost, and purity requirements.

Furthermore, the pyridine N-oxide moiety itself serves as a versatile handle for introducing additional functional groups. For example:

Addition of Grignard reagents to a pyridine N-oxide, followed by treatment with an activating agent, can lead to the formation of 2-substituted pyridines. organic-chemistry.org

The Polonovski rearrangement allows for the introduction of a substituent at the C2-position by activating the N-oxide with an acylating agent (e.g., acetic anhydride) and reacting it with a nucleophile. bme.hubme.hu

Direct C-H functionalization at the C2 position of pyridine N-oxides has also been achieved using photoredox catalysis, enabling the introduction of alkyl groups under mild conditions. researchgate.net

These derivatization strategies highlight the synthetic utility of the N-oxide group, which not only alters the electronic properties of the pyridine ring but also provides a gateway to a wide range of substituted analogs.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

N-Oxygen Atom Reactivity and Transformations

The N-oxide group is the primary site for a variety of transformations, including deoxygenation to the parent pyridine (B92270), rearrangements that introduce new functional groups, and photochemical isomerizations leading to novel heterocyclic structures.

Deoxygenation Pathways to Pyridines (e.g., reductive methods, metal-mediated)

The removal of the oxygen atom from the N-oxide moiety to regenerate the corresponding pyridine is a fundamental and synthetically crucial transformation. This deoxygenation can be achieved through various reductive methods, including catalytic and stoichiometric chemical processes.

Recent advancements have focused on developing milder and more sustainable protocols. For instance, a method utilizing iodide as a catalyst, regenerated by formic acid which also acts as an activator and solvent, has proven effective for the deoxygenation of various heterocyclic N-oxides. rsc.org This system, employing MgI₂, demonstrates high efficiency and selectivity. rsc.org Another approach involves photocatalysis with rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], which can deoxygenate synthetically relevant and functionalized pyridine N-oxides under ambient conditions. nih.govchemrxiv.org The efficiency of this photocatalytic deoxygenation is influenced by the electronic nature of substituents on the pyridine ring; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups, like methoxy (B1213986), result in slower conversion rates. chemrxiv.org

Classical methods often employ reagents like phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. nih.govorganic-chemistry.org Electrochemical reduction also presents a viable and mild alternative for converting pyridine N-oxide derivatives to their parent nitrogen bases in good yields. researchgate.net

| Method | Reagent/Catalyst | Conditions | Notes |

| Photocatalytic | [Re(4,4′-tBu-bpy)(CO)₃Cl], DIPEA | Acetonitrile, Light Irradiation | Effective for various substituted N-oxides; reaction rate is influenced by electronic effects of substituents. nih.govchemrxiv.org |

| Iodide-Catalyzed | MgI₂, Formic Acid | Heat | Formic acid acts as activator, solvent, and stoichiometric reductant. rsc.org |

| Classical Reduction | PCl₃ | Varies | Commonly used, effective but can be harsh. nih.gov |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol, RT to Reflux | Mild procedure for reducing N-oxides. organic-chemistry.org |

| Electrochemical | - | Electrochemical Cell | An expedient protocol under mild conditions. researchgate.net |

Polonovski-Type Rearrangements and Related Carbonyl-Forming Reactions

The Polonovski reaction traditionally involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640), leading to the formation of an iminium ion intermediate. organicreactions.orgacs.org While the classic reaction often results in N-demethylation, its application to heteroaromatic N-oxides like 2-methoxypyridine (B126380) 1-oxide opens pathways for C-H functionalization. organicreactions.org

Upon activation with reagents such as acetic anhydride or tosyl chloride, the N-oxide oxygen becomes a good leaving group. stackexchange.comabertay.ac.uk This activation renders the C2 and C6 positions of the pyridine ring highly electrophilic and susceptible to nucleophilic attack. For pyridine N-oxide itself, reaction with acetic anhydride can lead to the formation of 2-acetoxypyridine. stackexchange.com Subsequent hydrolysis of this intermediate yields 2-hydroxypyridine, which exists in tautomeric equilibrium with its more stable carbonyl-containing form, 2-pyridone. stackexchange.com

In the case of 2-methoxypyridine 1-oxide, the presence of the methoxy group at C2 directs nucleophilic substitution to the C6 position. abertay.ac.uk For example, reaction with an imidoyl chloride, a bifunctional reagent, promotes deoxygenative substitution primarily at the 6-position. abertay.ac.uk This regioselectivity highlights the directing influence of substituents on the outcome of Polonovski-type transformations.

Photochemical Valence Isomerizations and Subsequent Rearrangements (e.g., oxaziridines)

Pyridine N-oxides undergo characteristic photochemical reactions upon irradiation with UV light. The primary photochemical event is the valence isomerization of the N-oxide to a highly strained, bicyclic oxaziridine (B8769555) intermediate. nih.govwur.nl While these oxaziridines derived from aromatic N-oxides are typically transient and not isolated, they serve as key intermediates for subsequent rearrangements. wur.nl

This process has been harnessed for the regioselective functionalization of the pyridine ring. For example, irradiation of pyridine N-oxides in the presence of an acid promoter can lead to a formal C3-selective hydroxylation. nih.govacs.orgnih.gov The proposed mechanism involves the initial formation of the oxaziridine, which then undergoes further rearrangement, potentially through an "oxygen walk" mechanism, followed by an acid-promoted ring opening to yield the 3-hydroxylated product. nih.govacs.org This metal-free transformation is notable for its operational simplicity and tolerance of diverse functional groups. nih.govnih.gov

Carbon Atom Reactivity and Regioselective Functionalization

The N-oxide group significantly modifies the electronic properties of the pyridine ring, activating it towards both electrophilic and nucleophilic attack and enabling regioselective functionalization that is often difficult to achieve with the parent pyridine.

Electrophilic Attack and Directed ortho/para-Substitution Patterns

The N-oxide functionality acts as a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the C4 (para) position. nih.govbhu.ac.in This is due to the ability of the N-oxide oxygen to donate electron density into the ring through resonance, increasing the nucleophilicity at the C2, C4, and C6 positions. bhu.ac.in

This directing effect is particularly evident in the nitration of 2-methoxypyridine 1-oxide. Despite the presence of the C2-methoxy group, which is a strong ortho/para-director, nitration with a mixture of fuming nitric acid and sulfuric acid yields 4-nitro-2-methoxypyridine 1-oxide as the sole isolated product. researchgate.net This outcome demonstrates that the directing influence of the N-oxide group to the C4 position overrides the directing effect of the methoxy group. researchgate.net

| Substrate | Reagents | Product | Reference |

| 2-Methoxypyridine 1-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitro-2-methoxypyridine 1-oxide | researchgate.net |

Nucleophilic Substitutions and Dearomatization-Aromatization Processes

The N-oxide group also activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4/C6 positions. scripps.edusemanticscholar.org This reactivity is typically unlocked by first treating the N-oxide with an electrophilic activating agent (e.g., POCl₃, TsCl, acetic anhydride). abertay.ac.ukscripps.edu The electrophile coordinates to the N-oxide oxygen, converting it into a good leaving group and significantly increasing the electrophilicity of the ring carbons.

The general mechanism involves a dearomatization step, where the nucleophile adds to the activated pyridine N-oxide, forming a dihydropyridine (B1217469) intermediate. scripps.edu This is followed by an aromatization step, involving the elimination of the activated oxygen moiety to yield the substituted pyridine product. scripps.edu

Radical Reactions and Controlled Functionalization

The pyridine N-oxide moiety significantly influences the reactivity of the heterocyclic ring towards radical species. The electron-deficient nature of the positions ortho and para to the N-oxide group makes them prime targets for nucleophilic radical additions, most notably in Minisci-type reactions. Furthermore, the N-oxide itself can be a precursor to oxygen-centered radicals under photoredox conditions, enabling novel C-H functionalization pathways.

Minisci Reactions: The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient (hetero)aromatic compounds using nucleophilic carbon-centered radicals. rsc.orgnih.gov Pyridine N-oxides are excellent substrates for this reaction, as the protonated or Lewis acid-activated N-oxide strongly activates the ring towards radical attack, primarily at the C2 and C4 positions. For 2-methoxypyridine 1-oxide, the C6 position would be the electronically favored site for radical attack due to the directing effect of the N-oxide and the steric hindrance of the methoxy group at C2. While specific examples detailing the Minisci reaction on 2-methoxypyridine 1-oxide are not extensively documented, the general mechanism involves the generation of an alkyl radical which then adds to the activated pyridine ring. Subsequent oxidation and deprotonation restore aromaticity, yielding the C-H alkylated product. The reaction can be initiated by various methods, including the classic silver-catalyzed decomposition of peroxides. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a versatile platform for generating radicals under mild conditions, enabling a wide range of transformations. nih.govacs.org Pyridine N-oxides can participate in photoredox-catalyzed reactions in several ways. They can act as hydrogen atom transfer (HAT) agents to facilitate the functionalization of aliphatic C-H bonds. nih.govpurdue.edu In this process, single-electron oxidation of the N-oxide generates a highly reactive oxygen-centered radical that can abstract a hydrogen atom from a substrate, which can then engage in further reactions. purdue.edusemanticscholar.org

Another key application is in radical cascade reactions. For instance, photoredox-catalyzed single-electron oxidation of a pyridine N-oxide can generate a pyridine N-oxy radical. This electrophilic radical can add to unactivated alkenes, initiating carbohydroxylation or aminohydroxylation reactions. purdue.edu Although the substrate scope in published studies has not explicitly detailed 2-methoxypyridine 1-oxide, the general principle suggests its potential applicability in such transformations.

Metal-Mediated and Catalytic Transformations

The presence of the N-oxide and methoxy groups on the pyridine ring allows for a diverse array of metal-mediated and catalytic reactions, providing powerful avenues for molecular diversification.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The N-oxide functionality in 2-methoxypyridine 1-oxide serves as an excellent directing group for C-H activation, predominantly at the C2 and C6 positions.

Palladium-Catalyzed Arylation and Alkenylation: The direct C-H arylation and alkenylation of pyridine N-oxides have been well-established, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.orgnih.govrsc.orgsemanticscholar.org These reactions typically proceed via a concerted metalation-deprotonation mechanism, where the oxygen atom of the N-oxide coordinates to the palladium catalyst, directing the C-H activation to the adjacent C-H bond. berkeley.edu For 2-methoxypyridine 1-oxide, this activation would be directed to the C6 position. The resulting palladacycle can then undergo reaction with various coupling partners, such as arylboronic acids, aryl halides, or alkenes, to yield the corresponding C6-functionalized product. nih.govresearchgate.net After the cross-coupling event, the N-oxide can be readily removed by deoxygenation to afford the functionalized 2-methoxypyridine.

| Catalyst/Reagent | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | Styrene | 2-(Styryl)pyridine N-oxide | 85 | nih.gov |

| Pd(OAc)₂ / TBAI | Phenyltrifluoroborate | 2-Phenylpyridine N-oxide | 78 | rsc.org |

| Pd(OAc)₂ / Ag₂O | Benzene (B151609) | 2-Phenylpyridine N-oxide | 72 | researchgate.net |

This table presents representative examples of palladium-catalyzed cross-coupling reactions on a generic pyridine N-oxide scaffold, illustrating the expected reactivity for 2-methoxypyridine 1-oxide at the C6 position.

Grignard Reagent Additions and Subsequent Diversification

The reaction of pyridine N-oxides with Grignard reagents provides a classical yet effective method for the introduction of alkyl, aryl, and vinyl substituents, primarily at the C2 position. researchgate.net The reaction is believed to proceed through an initial addition of the Grignard reagent to the C2 position, followed by a rearrangement and subsequent elimination to afford the 2-substituted pyridine. For 2-methoxypyridine 1-oxide, the reaction with a Grignard reagent (R-MgX) would be expected to yield a 2-methoxy-6-substituted pyridine after rearomatization. This method offers a straightforward route to 2,6-disubstituted pyridines. While there is extensive literature on Grignard additions to pyridine N-oxides in general, specific studies on 2-methoxypyridine 1-oxide are less common. nih.govacs.org

N-Oxides as Ligands in Transition Metal Catalysis

Pyridine N-oxides are versatile ligands in coordination chemistry, typically binding to metal centers through the oxygen atom. acs.orgwikipedia.org The lone pairs on the oxygen atom allow them to act as effective Lewis bases. The electronic properties of the pyridine ring can be tuned by substituents, which in turn modulates the donor ability of the N-oxide oxygen. In the case of 2-methoxypyridine 1-oxide, the electron-donating methoxy group enhances the electron density on the oxygen atom, making it a stronger ligand compared to unsubstituted pyridine N-oxide.

These N-oxide ligands have been incorporated into various transition metal complexes, influencing their catalytic activity and selectivity. jocpr.comjscimedcentral.com For instance, they have been used in oxidation catalysis and have been shown to stabilize various metal oxidation states. While the direct use of 2-methoxypyridine 1-oxide as a ligand in catalysis is not widely reported, its coordination properties suggest potential applications in tuning the reactivity of metal catalysts. nih.gov

Skeletal Editing and Atom Swap Methodologies for Pyridine Ring Modification

Skeletal editing has recently emerged as a frontier in organic synthesis, enabling the direct modification of a molecule's core structure by inserting, deleting, or swapping atoms within the ring. Pyridine N-oxides have proven to be valuable substrates in this context, particularly for nitrogen-to-carbon atom swap reactions. nih.govresearchgate.net

This transformation typically involves the reaction of a pyridine N-oxide with a suitable carbon source, such as a sulfoxide-derived anion, under basic conditions. The proposed mechanism involves a nucleophilic addition of the carbanion to the C2 position of the N-oxide, followed by a ring-opening and subsequent intramolecular cyclization and elimination sequence that ultimately replaces the N-O unit with a carbon atom. This methodology allows for the conversion of the pyridine N-oxide scaffold into a substituted benzene ring in a single operation. While this chemistry has been demonstrated on a range of substituted pyridine N-oxides, its application to 2-methoxypyridine 1-oxide would be expected to follow a similar pathway, leading to a substituted anisole (B1667542) derivative. This approach represents a powerful strategy for scaffold hopping and the generation of novel molecular architectures from readily available pyridine-based starting materials. nih.gov

Strategic Applications in Complex Organic Synthesis

Pyridine (B92270), 2-methoxy-, 1-oxide as a Versatile Synthetic Intermediate

Pyridine, 2-methoxy-, 1-oxide, a derivative of pyridine N-oxide, serves as a highly valuable and versatile intermediate in the field of heterocyclic chemistry. The introduction of the N-oxide functionality dramatically alters the electronic properties of the parent pyridine ring, making it significantly more reactive toward both electrophilic and nucleophilic reagents. semanticscholar.orgresearchgate.net This enhanced reactivity is a cornerstone of its utility in organic synthesis. The N-oxide group increases the electron density at the C2 and C4 positions through resonance, while simultaneously making the ring more susceptible to nucleophilic attack due to the electron-withdrawing nature of the N-O bond. This dual nature allows for a wide range of chemical transformations that are often difficult to achieve with the parent 2-methoxypyridine (B126380).

The structural framework of substituted pyridines is a common feature in natural products, pharmaceuticals, and functional materials. semanticscholar.org Pyridine N-oxides, including the 2-methoxy derivative, provide a powerful platform for accessing these complex molecules. semanticscholar.orgresearchgate.net Their reactions are among the most useful synthetic methods for creating diverse substituted pyridines. semanticscholar.org The N-oxide moiety can act as a directing group for functionalization and can be easily removed at a later synthetic stage through deoxygenation, restoring the pyridine ring. semanticscholar.org This "activate-functionalize-deactivate" strategy underscores its importance as a synthetic intermediate. Furthermore, the presence of the 2-methoxy group provides an additional point for modification or can influence the regioselectivity of subsequent reactions.

Building Blocks for Poly-substituted Pyridines and Fused Heterocycles

The activated nature of the pyridine N-oxide ring system makes this compound an excellent starting material for the synthesis of poly-substituted pyridines. A variety of synthetic methodologies have been developed to introduce functional groups at specific positions of the ring. For instance, transition-metal-free methods allow for the regiospecific alkylation, alkynylation, and arylation at the C2 position by treating the N-oxide with Grignard reagents, followed by a rearrangement step. organic-chemistry.org

Palladium-catalyzed reactions have also been extensively used for the direct arylation of pyridine N-oxides, allowing for the formation of C-C bonds with a wide range of aryl bromides or triflates. semanticscholar.orgresearchgate.net Similarly, transition metal-catalyzed C-H bond activation strategies enable the selective alkenylation of pyridine N-oxides. semanticscholar.org The resulting functionalized N-oxides can be readily deoxygenated to yield the corresponding 2-substituted pyridines. semanticscholar.org These methods provide access to a diverse library of substituted pyridine building blocks essential for drug discovery and materials science.

Beyond simple substitution, these intermediates are instrumental in constructing more complex fused heterocyclic systems. The functional groups introduced onto the pyridine ring can participate in subsequent intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing the pyridine motif. For example, chiral oxazoline moieties have been synthesized from pyridine N-oxide derivatives, demonstrating their utility in creating complex, stereochemically defined structures. mdpi.com

Table 1: Selected Methods for Functionalization of Pyridine N-Oxides

| Reaction Type | Reagents/Catalyst | Position Functionalized | Reference |

|---|---|---|---|

| Alkylation/Arylation | Grignard Reagents, Acetic Anhydride (B1165640) | C2 | organic-chemistry.org |

| Alkenylation | Olefins, Palladium Catalyst | C2 | semanticscholar.org |

| Arylation | Aryl Bromides/Triflates, Palladium Catalyst | C2 | semanticscholar.orgresearchgate.net |

| Amination | Amines, PyBroP | C2 | semanticscholar.org |

| C3-Hydroxylation | UV Light (Photochemical Isomerization) | C3 | nih.govnih.gov |

Role in Regioselective Functionalization of Pyridine Rings (e.g., C3-hydroxylation)

While functionalization at the C2 and C4 positions of pyridine N-oxides is common, achieving substitution at the C3 position presents a significant challenge due to the inherent electronic properties of the heterocycle. nih.govnih.gov this compound and its parent compounds play a crucial role in overcoming this hurdle through a unique photochemical rearrangement. This metal-free transformation provides an elegant and efficient pathway for the formal C3-selective hydroxylation of pyridines. nih.gov

The process involves the photochemical valence isomerization of the pyridine N-oxide. nih.govnih.gov Upon irradiation with UV light, the N-oxide is excited and rearranges into a transient oxaziridine (B8769555) intermediate. nih.gov This intermediate can then undergo a series of transformations, described as an "oxygen walk," where the oxygen atom effectively migrates around the ring. nih.gov An acid-promoted ring-opening of a subsequent epoxide-like intermediate ultimately yields the C3-hydroxylated pyridine product. nih.govresearchgate.net This methodology is notable for its operational simplicity and its tolerance for a diverse array of functional groups, making it a powerful tool for the late-stage functionalization of complex, pyridine-containing molecules. nih.govnih.govelsevierpure.com The resulting 3-pyridinols are valuable building blocks for biologically active compounds. nih.gov

Utility as Oxygen Atom Transfer Reagents in Chemical Reactions

Heterocyclic N-oxides, including this compound, can function as effective oxygen atom transfer (OAT) reagents. nova.edu In these reactions, the N-O bond is cleaved, and the oxygen atom is transferred to a substrate, a process that regenerates the parent pyridine. This capability is central to various oxidative transformations in organic synthesis. The transfer can be initiated under different conditions, including photochemically. Certain heterocyclic N-oxides have been shown to release atomic oxygen (O(3P)) upon irradiation with UV light, which can then oxidize substrates like arenes or alkanes. nih.gov

The efficiency and rate of oxygen transfer can be influenced by the electronic nature of the substituents on the pyridine ring. nova.edu Studies on the kinetics of OAT reactions have shown that electron-releasing substituents on the pyridine N-oxide can slow the rate of reaction, which supports a mechanism where the rate is influenced by the N-O bond strength. nova.edu The ability of N-oxides to act as a source of a single oxygen atom makes them useful in reactions where controlled oxidation is required, avoiding the often harsh conditions or over-oxidation associated with other oxidizing agents. This reactivity has been harnessed in various chemical processes, including the oxidation of phosphines and the transformation of other functional groups.

Activation of Electrophiles and Lewis Acids in Organic Transformations

The oxygen atom of the N-oxide group in this compound is Lewis basic, possessing lone pairs of electrons that can coordinate to Lewis acids and other electrophilic species. This interaction forms a donor-acceptor complex that can significantly enhance the reactivity of the Lewis acid or electrophile. This principle, known as Lewis base activation of Lewis acids, is a powerful concept in catalysis. nih.gov

Research has shown that pyridine N-oxide can strongly coordinate to boron-based Lewis acids, such as 9-borabicyclo[3.3.1]nonane bistriflimide (9-BBN-NTf₂). nih.gov This interaction is strong enough to induce ionization, leading to the formation of highly electrophilic cationic species known as borenium ions. nih.gov These activated borenium ion complexes can then serve as potent catalysts for various organic transformations, such as the hydrosilylation of ketones. nih.gov In this context, the pyridine N-oxide acts as a co-catalyst or activator, enabling reactions that would otherwise be sluggish or require harsher conditions. This mode of activation highlights another dimension of the synthetic utility of this compound, extending its role beyond a simple structural intermediate to that of a reaction modulator and activator.

Table 2: Classification of Lewis Base Interaction with 9-BBN-NTf₂

| Type | Behavior with Lewis Acid | Resulting Species | Example Lewis Base |

|---|---|---|---|

| I | Weak coordination | Boronate complex only | Benzophenone |

| II | Strong coordination, binds second Lewis base | Boronium ion | n-Bu₃P |

| III | Strong coordination, ionization | Borenium ion | 2,6-Lutidine |

| IV | Strong coordination, ionization | Borenium ion (1.0 equiv), Boronium ion (2.0 equiv) | Pyridine-N-oxide , DMSO, HMPA |

| V | Strong coordination, ionization | Boronium ion only | Pyridine |

Source: Adapted from research on Lewis base activation of Lewis acids. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Pyridine, 2-methoxy-, 1-oxide" and its reaction products. Both ¹H and ¹³C NMR provide critical data for confirming molecular structures and understanding reaction mechanisms.

In the ¹H NMR spectrum of a related compound, 2-methoxypyridine (B126380), the methoxy (B1213986) protons typically appear as a singlet, while the pyridine (B92270) ring protons exhibit complex splitting patterns in the aromatic region. For instance, in 2-methoxypyridine, the proton at the 6-position is the most deshielded due to its proximity to the nitrogen atom rsc.org. The introduction of the N-oxide functionality in "this compound" is expected to further influence the chemical shifts of the ring protons. The N-oxide group generally causes a downfield shift of neighboring protons in both ¹H and ¹³C NMR spectra, which can be a diagnostic tool for monitoring the progress of N-oxidation reactions acs.org.

NMR is also instrumental in characterizing the products of reactions involving pyridine N-oxides. For example, in the synthesis of various substituted pyridine N-oxides, ¹H and ¹³C NMR data are essential for confirming the successful incorporation of different functional groups and determining their positions on the pyridine ring researchgate.netluxembourg-bio.com. In mechanistic studies, such as the nitrosation of methylpyridine 1-oxides, ¹H NMR is used to identify and quantify the formation of different isomers of the resulting oximes, providing insights into the reaction pathway jst.go.jp.

The table below presents typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in pyridine N-oxide derivatives, illustrating the impact of various substituents on the electronic environment of the molecule.

Interactive Data Table: Representative NMR Data for Pyridine N-Oxide Derivatives

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| 2-Methylpyridine N-Oxide | ¹H | CH₃ | 2.53 |

| Aromatic | 7.20-7.32 | ||

| Aromatic | 8.29-8.30 | ||

| ¹³C | CH₃ | 17.3 | |

| Aromatic | 123.2, 125.5, 126.1, 138.8, 148.5 | ||

| 4-Methoxypyridine (B45360) N-oxide | ¹³C | OCH₃ | Not specified |

| Aromatic | Not specified | ||

| 2-Iminomethyl)pyridine 1-oxide | ¹H | OCH₃ | 3.91 |

| Aromatic | 7.29-7.35, 7.99-8.02, 8.27-8.29 | ||

| NH | 11.40 | ||

| ¹³C | OCH₃ | 53.1 | |

| Aromatic | 126.1, 126.5, 126.6, 127.6, 141.5, 158.2 |

Note: The data presented are for representative pyridine N-oxide derivatives and are intended to be illustrative. Specific chemical shifts for "this compound" may vary.

X-ray Crystallography for Precise Determination of Derivative Structures and Reaction Intermediates

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This method is invaluable for elucidating the precise molecular structures of derivatives of "this compound" and for capturing the structures of stable reaction intermediates.

The table below summarizes key crystallographic parameters for a representative derivative of a substituted pyridine N-oxide, highlighting the kind of detailed structural information that can be obtained.

Interactive Data Table: Crystallographic Data for a 2-Methoxypyridine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| V (ų) | 4880.2(3) |

| Z | 8 |

Note: The data presented are for a specific derivative of 2-methoxypyridine and are intended to be illustrative of the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) in Probing Electronic Effects and Coordination Environments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations of "this compound" and its derivatives. These techniques are particularly useful for probing electronic effects and understanding coordination environments in metal complexes.

A key vibrational mode in pyridine N-oxides is the N-O stretching vibration, which typically appears in the IR spectrum in the range of 1200-1300 cm⁻¹ jst.go.jp. The exact frequency of this band is sensitive to the electronic nature of substituents on the pyridine ring. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups shift it to higher wavenumbers. This sensitivity makes IR spectroscopy a useful tool for studying the electronic effects of the methoxy group and other substituents in derivatives of "this compound".

In the context of coordination chemistry, IR and Raman spectroscopy can provide insights into how "this compound" binds to metal centers. Changes in the vibrational frequencies of the pyridine ring and the N-O group upon coordination can indicate the nature and strength of the metal-ligand bond. For example, a shift in the N-O stretching frequency can signify coordination through the oxygen atom of the N-oxide group.

The table below lists characteristic IR absorption frequencies for key functional groups in pyridine N-oxide derivatives.

Interactive Data Table: Characteristic IR Frequencies for Pyridine N-Oxide Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-O Stretch | 1200 - 1300 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-H Aromatic Out-of-Plane Bend | 700 - 900 |

Note: These are general ranges, and specific frequencies can vary depending on the substitution pattern and molecular environment.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within "this compound" and its derivatives. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Pyridine itself exhibits π → π* transitions, and the introduction of the N-oxide and methoxy groups in "this compound" is expected to modify the energies of these transitions. The N-oxide group, being an electron-donating group through resonance, can cause a bathochromic (red) shift in the absorption maxima compared to pyridine. The methoxy group, also an electron-donating group, would further influence these electronic transitions.

UV-Vis spectroscopy is also a powerful tool for monitoring the progress of reactions involving "this compound". As the reaction proceeds and the chemical structure of the molecule changes, its UV-Vis absorption spectrum will also change. By monitoring the appearance of new absorption bands corresponding to the product or the disappearance of the absorption bands of the reactant, the kinetics of the reaction can be studied. For instance, in photochemical reactions of pyridine N-oxides, UV-Vis spectroscopy can be used to follow the consumption of the starting material and the formation of photoproducts acs.org.

The table below provides an example of the kind of data that can be obtained from UV-Vis spectroscopy for a substituted pyridine derivative, showing the absorption maxima and the corresponding electronic transitions.

Interactive Data Table: UV-Vis Absorption Data for a Substituted Pyridine

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~250 | ~2000 | π → π |

| ~340 | ~100 | n → π |

Note: The data presented are for a generic substituted pyridine and are for illustrative purposes. The actual values for "this compound" will depend on its specific electronic structure and solvent.

Mass Spectrometry in Elucidating Fragmentation Pathways and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of "this compound" and its derivatives, as well as for elucidating their fragmentation pathways under ionization. This information is critical for structural confirmation and for understanding the stability of the molecule.

A characteristic fragmentation pattern for many pyridine N-oxides upon electron ionization is the loss of an oxygen atom, resulting in a fragment ion with a mass 16 units less than the molecular ion ([M-16]⁺) researchgate.net. This deoxygenation is a diagnostic fragmentation that can help to identify the presence of the N-oxide functionality nih.gov. The fragmentation of the alkyl side chain can also provide valuable structural information. For instance, in alkylpyridine N-oxides, the loss of the alkyl group and McLafferty rearrangements can be observed researchgate.net.

Mass spectrometry is also highly effective for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the appearance of product ions and the disappearance of reactant ions can be tracked, providing a detailed profile of the reaction progress. This is particularly useful in complex reaction mixtures where multiple products may be formed. Techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed to separate the components of a reaction mixture before they are analyzed by the mass spectrometer, allowing for the identification and quantification of individual products researchgate.net.

The table below illustrates a hypothetical fragmentation pattern for "this compound" based on the known fragmentation of related compounds.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound

| m/z | Ion | Possible Fragmentation Pathway |

| 125 | [M]⁺ | Molecular Ion |

| 109 | [M-O]⁺ | Loss of oxygen atom |

| 94 | [M-OCH₃]⁺ | Loss of methoxy radical |

| 78 | [C₅H₄N]⁺ | Loss of O and OCH₃ |

Note: This is a predicted fragmentation pattern and would need to be confirmed by experimental data.

Computational and Theoretical Chemistry of Pyridine, 2 Methoxy , 1 Oxide Systems

Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) serves as a cornerstone for analyzing the electronic structure of pyridine (B92270) N-oxide systems, providing critical insights into their reactivity. The introduction of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, making the molecule more reactive than its parent pyridine toward both electrophiles and nucleophiles. mdpi.com DFT calculations are routinely used to quantify these changes by mapping the molecule's frontier molecular orbitals (HOMO and LUMO), calculating molecular electrostatic potential (MEP) maps, and determining bond dissociation energies (BDE).

For pyridine N-oxides, the N-O bond is zwitterionic, which creates a high dipole moment and influences the charge distribution across the entire molecule. mdpi.com DFT studies on related heterocyclic N-oxides show that the N→O bond can shorten adjacent C-C bonds and lengthen the C-N bonds, which has been used to explain the enhanced performance of N-oxide-containing energetic materials. mdpi.com The N-oxide oxygen atom is a region of high negative electrostatic potential, making it a prime site for electrophilic attack and a strong hydrogen and halogen bond acceptor. rsc.orgrsc.org

Computational studies on various substituted pyridine N-oxides have demonstrated that DFT can accurately predict key reactivity indicators. researchgate.net For instance, the N-O bond dissociation enthalpy for pyridine N-oxide is predicted by DFT calculations to be approximately 10-14 kcal/mol higher than that of trimethylamine (B31210) N-oxide, underscoring its relative stability and the electronic influence of the aromatic system. mdpi.com These computational tools allow for a detailed prediction of how the 2-methoxy group, an electron-donating substituent, further modulates the electron density on the ring and the N-oxide oxygen, thereby fine-tuning its reactivity in various chemical transformations.

Table 1: Key Molecular Properties of Pyridine N-Oxide Systems Investigated by DFT

| Property | Significance | Typical Computational Method | Reference |

|---|---|---|---|

| HOMO/LUMO Energies | Predicts susceptibility to electrophilic/nucleophilic attack and electronic transitions. | B3LYP, M06-2X | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | PBE0-D3/def2-TZVP | rsc.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and orbital interactions. | B3LYP/6-311++G(d,p) | researchgate.net |

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using DFT, is an indispensable tool for elucidating the complex reaction mechanisms involving pyridine N-oxides. These studies involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation barriers to identify the most plausible mechanistic pathways.

A prominent application is in transition-metal-catalyzed reactions where pyridine N-oxides act as oxidants. For example, DFT calculations have been used to unravel the mechanism and origin of chemoselectivity in the oxidative cyclization of diynes using pyridine N-oxides. rsc.org These studies show that the reaction proceeds through a series of steps including substrate activation by the metal catalyst, attack by the N-oxide, cleavage of the N–O bond, and subsequent cyclization and rearrangement steps. rsc.org The calculations can reveal subtle differences in coordination preferences between different metal catalysts (e.g., Cu(I) vs. Au(I)), which ultimately dictate the reaction's outcome. rsc.org

Computational models have also clarified classical organic reactions. The reaction of pyridine N-oxide with acetic anhydride (B1165640) to form 2-acetoxypyridine, a precursor to 2-pyridone, is understood through a mechanism where the anhydride activates the N-oxide. stackexchange.com This activation renders the C2 position highly electrophilic and susceptible to nucleophilic attack by the acetate (B1210297) ion. stackexchange.com Furthermore, DFT has been employed to study the reactivity of organometallic actinide complexes with pyridine N-oxide, predicting a pathway that involves C-H activation of the pyridine ring. iaea.orgresearchgate.net These examples, while not all specific to the 2-methoxy derivative, showcase the power of computational chemistry to trace atomic and electronic rearrangements throughout a chemical reaction, providing a level of detail often inaccessible through experimental means alone.

Table 2: Generalized Steps in a Transition-Metal-Catalyzed Reaction with Pyridine N-Oxide as Oxidant

| Step | Description | Computational Insight | Reference |

|---|---|---|---|

| 1. Catalyst-Substrate Coordination | The metal catalyst binds to the substrate (e.g., an alkyne). | DFT calculations reveal the preferred coordination mode (e.g., to π-systems or heteroatoms). | rsc.org |

| 2. N-Oxidant Attack | The pyridine N-oxide oxygen atom attacks the activated substrate. | Transition state structures and activation energies for the attack are calculated. | rsc.org |

| 3. N-O Bond Cleavage | The relatively weak N-O bond breaks, transferring the oxygen atom to the substrate. | The energy barrier for this key step is determined, confirming the role of the N-oxide as an oxidant. | rsc.org |

| 4. Cyclization/Rearrangement | The oxygenated intermediate undergoes intramolecular reactions to form the final product. | The potential energy surface is explored to find the lowest energy pathway for product formation. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of Pyridine, 2-methoxy-, 1-oxide are critical to its reactivity and interactions. Theoretical calculations are vital for understanding its conformational preferences. For the parent molecule, 2-methoxypyridine (B126380), computational studies have shown a distinct preference for the cis (or syn) conformation, where the methyl group is oriented toward the ring's nitrogen atom. rsc.org This preference is attributed primarily to exchange repulsion between the σ-orbitals of the methoxy (B1213986) group and the pyridine ring. rsc.org While this study was not on the N-oxide itself, the principles are directly applicable, with the bulky and electronegative N-oxide group expected to introduce additional steric and electronic factors that could modulate this conformational balance.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. For instance, MD simulations have been successfully applied to predict the crystal morphology of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). researchgate.net By simulating the interactions between different crystal faces and solvent molecules (like N,N-dimethylformamide), researchers can predict how the solvent influences crystal growth habits. researchgate.net This type of simulation, which relies on a reactive force field, could similarly be applied to 2-methoxypyridine 1-oxide to understand its solvation, aggregation, and crystallization behavior over time.

Table 3: Calculated Conformational Data for 2-Methoxypyridine (2MOP)

| Conformer | Description | Stability | Primary Reason for Stability/Instability | Reference |

|---|---|---|---|---|

| s-cis 2MOP | Staggered conformation with the methyl group oriented towards the ring nitrogen. | Most stable conformer detected. | Favorable orbital interactions and minimized exchange repulsion. | rsc.org |

Investigation of Intermolecular Interactions and Non-Covalent Bonding (e.g., Halogen Bonding)

The N-oxide group makes this compound an excellent participant in a variety of non-covalent interactions, which are crucial in crystal engineering, supramolecular chemistry, and biological systems. The electron-rich oxygen atom is a powerful hydrogen and halogen bond acceptor.

Halogen bonding (XB), an interaction between an electrophilic region on a halogen atom (a σ-hole) and a Lewis base, has been extensively studied with pyridine N-oxides. nih.gov DFT calculations and X-ray crystallography have characterized complexes between various pyridine N-oxides and halogen bond donors like dichlorine and N-haloimides. rsc.orgrsc.orgresearchgate.net In these complexes, the N-oxide oxygen acts as the XB acceptor. rsc.orgrsc.org DFT calculations show that the interaction energy is significant, and the geometry is highly directional, with the R-X···O angle typically close to 180°. rsc.orgrsc.org The strength of the halogen bond is primarily determined by the size of the σ-hole on the halogen donor. researchgate.net Notably, attempts to form a crystalline complex with 3-methoxypyridine (B1141550) N-oxide and dichlorine resulted in a highly reactive mixture, suggesting that the electron-donating methoxy group enhances the basicity of the N-oxide oxygen, leading to instability. rsc.org

In addition to halogen bonds, these molecules form other important non-covalent interactions. In host-guest complexes, pyridine N-oxides like 4-methoxypyridine (B45360) N-oxide are bound within molecular cavities through a combination of intermolecular hydrogen bonds and C-H···π interactions. rsc.org Crystal structure analyses also reveal the prevalence of C-H···O hydrogen bonds, where hydrogen atoms from the pyridine ring interact with the N-oxide oxygen of a neighboring molecule, forming extended supramolecular networks. nih.gov

Table 4: Characteristics of Halogen Bonds (XB) with Pyridine N-Oxide Acceptors

| XB Donor | Interaction Type | Interaction Energy (kJ mol⁻¹) (Calculated) | Key Geometric Feature (R-X···O angle) | Reference |

|---|---|---|---|---|

| Dichlorine (Cl₂) | Cl-Cl···⁻O-N⁺ | -29 to -36 | ~172° to 177° | rsc.orgrsc.org |

| N-Iodosaccharin | N-I···⁻O-N⁺ | -47.5 to -120.3 | ~180° | nih.gov |

Prediction of Chemo- and Regioselectivity in Complex Reactions

Computational chemistry provides powerful predictive models for understanding and controlling the chemo- and regioselectivity of reactions involving this compound. The N-oxide group is known to activate the pyridine ring, typically directing substitutions to the C2 and C4 positions. nih.govresearchgate.net Computational models can quantify this directing effect by analyzing the electron density and orbital coefficients of the ring.

A compelling example of predicting chemoselectivity comes from a DFT study on the oxidative cyclization of diynes, which are oxidized by a pyridine N-oxide. rsc.org The study explained why using a Cu(I) catalyst yields a substituted pyrrole, while an Au(I) catalyst produces a completely different dihydroindeno[1,2-c]pyrrol-3(2H)-one product. The calculations revealed that the two metals have distinct coordination preferences with the diyne substrate. The Cu(I) species coordinates to both alkyne moieties and a directing group, leading to one reaction pathway. In contrast, the Au(I) species binds preferentially to only one of the alkynes, setting the stage for a different cascade of reactions and thus a different product. rsc.org

The regioselectivity of C-H functionalization is also predictable. The N-oxide moiety can act as a directing group, guiding a transition metal catalyst to the proximal C2-H bond, making it more acidic and susceptible to oxidative addition. semanticscholar.org By calculating the activation energies for C-H activation at different positions on the ring (e.g., C2 vs. C3), computational models can accurately predict the site of functionalization. This predictive capability is crucial for designing efficient and selective synthetic routes to complex substituted pyridines, avoiding tedious trial-and-error experimentation.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems Involving Pyridine (B92270) N-Oxides

Pyridine N-oxides have emerged as highly versatile ligands and catalysts in a wide array of organic transformations. Their utility stems from the electronic nature of the N-oxide group, which can act as a potent electron donor, thereby influencing the reactivity and selectivity of catalytic processes. The presence of a methoxy (B1213986) group at the 2-position of the pyridine ring in "Pyridine, 2-methoxy-, 1-oxide" is anticipated to further modulate its catalytic activity through electronic and steric effects.

Research in this area is focused on several key aspects:

Asymmetric Catalysis: Chiral pyridine N-oxides are being extensively investigated as organocatalysts for asymmetric reactions. The development of novel chiral derivatives of 2-methoxypyridine (B126380) N-oxide could lead to highly efficient and stereoselective transformations. The methoxy group, being in proximity to the coordinating N-oxide, could play a crucial role in the stereochemical outcome of the reaction.

Metal-Catalyzed Reactions: Pyridine N-oxides are effective ligands for various transition metals, enhancing their catalytic activity and selectivity. The 2-methoxy-substituted derivative can form stable complexes with metals, and the electronic properties of the methoxy group can tune the reactivity of the metallic center. Future research will likely focus on the application of such complexes in cross-coupling reactions, C-H activation, and oxidation catalysis.

Photoredox Catalysis: Recent studies have highlighted the role of pyridine N-oxides in photoredox catalysis. They can act as both redox-active ligands and radical precursors, opening up new avenues for chemical transformations. The influence of the 2-methoxy group on the photophysical and electrochemical properties of the pyridine N-oxide core is a promising area for future investigation.

A comparative overview of the catalytic applications of substituted pyridine N-oxides is presented in the table below, illustrating the broad scope of these compounds.

| Catalyst Type | Reaction | Role of Pyridine N-oxide | Potential Influence of 2-Methoxy Group |

| Chiral Pyridine N-Oxide | Asymmetric Allylation | Organocatalyst | May enhance enantioselectivity through steric and electronic effects. |

| Palladium-Pyridine N-Oxide Complex | C-H Arylation | Ligand | Could modulate catalyst activity and stability. |

| Rhenium-Pyridine N-Oxide Complex | Deoxygenation | Ligand/Co-catalyst | May influence the rate and efficiency of the catalytic cycle. |

| Pyridine N-Oxide | Photoredox Alkylation | Radical Precursor | Could affect the redox potential and radical generation efficiency. |

Integration into Sustainable Chemistry and Green Synthesis Methodologies

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding chemical synthesis. Pyridine N-oxides, including "this compound," are well-positioned to contribute to this paradigm shift.

Key areas of development include:

Greener Synthesis of Pyridine N-Oxides: Traditional methods for the synthesis of pyridine N-oxides often involve strong oxidants and harsh reaction conditions. Current research is focused on developing more environmentally benign methods, such as those utilizing hydrogen peroxide with efficient catalysts or enzymatic oxidation systems.

Catalysis in Green Solvents: The high polarity and potential water solubility of pyridine N-oxide derivatives make them suitable for use in green solvents like water and ionic liquids. The development of catalytic systems based on 2-methoxypyridine N-oxide that operate efficiently in these solvents is a significant research goal.

Atom-Economical Reactions: Pyridine N-oxides are being employed in atom-economical reactions, such as C-H functionalization, which avoid the need for pre-functionalized substrates and reduce the generation of stoichiometric waste. A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed utilizing the C-H functionalization of various pyridine N-oxides.

The following table summarizes some green chemistry approaches involving pyridine N-oxides.

| Green Chemistry Principle | Application Involving Pyridine N-Oxides | Relevance of 2-Methoxypyridine N-oxide |

| Use of Greener Reagents | Catalytic oxidation with H2O2 instead of peracids. | The 2-methoxy derivative can be synthesized using these greener methods. |

| Use of Safer Solvents | Catalysis in aqueous media. | The polarity of the 2-methoxy derivative may enhance its solubility and utility in aqueous systems. |

| Atom Economy | Direct C-H functionalization reactions. | The electronic nature of the 2-methoxy group can influence the regioselectivity and efficiency of C-H activation. |

| Catalysis | As recyclable organocatalysts or ligands. | The development of robust and recyclable catalysts based on 2-methoxypyridine N-oxide is a key research target. |

Advanced Materials Science Applications as Chemical Building Blocks or Modifiers

The unique structural and electronic features of pyridine N-oxides make them attractive building blocks for the design and synthesis of advanced materials with tailored properties. "this compound" offers the potential for creating materials with specific functionalities due to the combined presence of the N-oxide and methoxy groups.

Emerging applications in materials science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The N-oxide group is an excellent coordinating site for metal ions, enabling the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. The 2-methoxy group can influence the topology of the resulting framework and introduce additional functional sites.

Liquid Crystals: Pyridine-based molecules are known to exhibit liquid crystalline properties. The introduction of an N-oxide and a methoxy group can significantly alter the molecular shape and intermolecular interactions, leading to the formation of novel liquid crystalline materials with interesting optical and electronic properties.

Functional Polymers: "this compound" can be incorporated into polymer chains as a monomer or used as a modifier to impart specific properties to existing polymers. For example, the N-oxide group can enhance the thermal stability, flame retardancy, or adhesive properties of polymers.

Exploration of Unconventional Reactivity and Novel Transformation Pathways

A significant frontier in organic synthesis is the discovery of new reactions and the exploration of unconventional reactivity patterns. Pyridine N-oxides have proven to be a fertile ground for such discoveries, often exhibiting reactivity that is distinct from their parent pyridines.

Recent research has unveiled several novel transformations:

Radical-Mediated Reactions: The N-O bond in pyridine N-oxides can be homolytically cleaved under certain conditions to generate pyridine N-oxy radicals. These radical species can participate in a variety of transformations, including hydrogen atom transfer (HAT) and addition to unsaturated systems.

C-H Functionalization: The N-oxide group can act as a directing group for the functionalization of C-H bonds at the C2 and C6 positions of the pyridine ring. Interestingly, studies have shown that 2-methoxypyridine N-oxide can exhibit different reactivity compared to other substituted pyridine N-oxides in certain C-H functionalization reactions.

Ring Transformation Reactions: Pyridine N-oxides can undergo rearrangement and ring-opening reactions to provide access to other heterocyclic systems. The substituent at the 2-position, such as the methoxy group, can influence the course of these transformations, leading to the synthesis of novel molecular scaffolds.

One notable example is the single-atom point mutation of pyridine N-oxides to their corresponding benzene (B151609) derivatives, a transformation that showcases the unique reactivity of the N-oxide functionality.

Sophisticated Computational Design of New N-Oxide Derivatives and Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. In the context of "this compound," computational studies are poised to play a pivotal role in advancing its applications.

Future directions in this area include:

Predicting Catalytic Performance: Density Functional Theory (DFT) and other computational methods can be used to model the interaction of 2-methoxypyridine N-oxide with metal

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pyridine, 2-Methoxy-, 1-Oxide, and how are they experimentally determined?

- Methodological Answer : The pKa of this compound (2.05) is critical for understanding its acid-base behavior in aqueous solutions. This value is determined via potentiometric titration or UV-Vis spectroscopy under controlled pH conditions. Comparative analysis with structurally similar compounds (e.g., 2-Hydroxypyridine 1-oxide, pKa = -0.8) reveals the electronic effects of substituents on acidity . A table summarizing pKa values for pyridine derivatives can guide experimental design (Table 1, ).

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : While no peroxide-forming risk is explicitly documented for this compound, general safety protocols for pyridine derivatives include:

- Using inert atmospheres for reactions involving oxidizing agents.

- Regular testing for peroxides (e.g., iodide/acid tests) if stored long-term.

- Referencing EH&S guidelines for peroxide-forming chemicals (e.g., NRC Prudent Practices) . Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-Pyridinol-1-oxide) recommend using personal protective equipment (PPE) and consulting a physician upon exposure .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the methoxy group’s electronic effects on the pyridine ring.

- FTIR : Stretching vibrations for N-O (1250–1350 cm) and methoxy C-O (1050–1150 cm) provide structural confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced characterization may involve X-ray crystallography to resolve steric effects of the methoxy substituent .

Advanced Research Questions

Q. How does the methoxy substituent influence the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies on pyridine derivatives reveal that electron-donating groups (e.g., -OCH) enhance charge density on the pyridine ring, facilitating donor-acceptor interactions with metal surfaces. For this compound, Mulliken charge analysis and HOMO-LUMO calculations can quantify substituent effects. Experimental validation via cyclic voltammetry or corrosion inhibition assays (e.g., weight loss measurements in acidic media) may correlate computational findings with practical applications .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in this compound systems?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT models (e.g., neglecting solvation shells). To address this:

- Conduct solvent-dependent studies (e.g., dielectric constant variation) to assess hydrogen bonding impacts, as shown in reorientational relaxation studies of pyridine in water .

- Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to integrate explicit solvent interactions.

- Validate with spectroscopic data (e.g., fluorescence quenching in polar solvents) .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodological Answer : Reaction optimization via Design of Experiments (DoE) methodologies, such as Box-Behnken Design (BBD), is effective. For example, sulfonation reactions involving pyridine derivatives require careful control of:

- Temperature (e.g., 59°C optimal for sulfated polysaccharide synthesis ).

- Reagent ratios (e.g., chlorosulfonic acid:pyridine = 1:1 ).

- Reaction time (3 hours for maximal sulfur content ).

Response Surface Methodology (RSM) can model these parameters to maximize yield and purity.

Q. What role does this compound play in corrosion inhibition, and how is its efficacy quantified?

- Methodological Answer : Pyridine derivatives inhibit corrosion via adsorption on metal surfaces, forming protective films. For 2-Methoxy-, 1-Oxide derivatives:

- Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency (%) and charge transfer resistance.

- Surface Analysis : SEM-EDS or AFM validates film formation and surface morphology changes.

- Computational Support : DFT-derived Fukui indices identify reactive sites for adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.